1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid
Description
1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative substituted with a 2,4-dichlorophenyl group. This compound is structurally characterized by a rigid cyclohexane ring fused to a carboxylic acid group and a dichlorinated aromatic ring.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O2/c14-9-4-5-10(11(15)8-9)13(12(16)17)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBIJLOTJNPIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexane ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This configuration influences its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function.
- Hydrophobic Interactions : The dichlorophenyl moiety participates in hydrophobic interactions, which can enhance binding affinity to target proteins.
- Aromatic Stacking : The aromatic nature of the dichlorophenyl group allows for stacking interactions with nucleic acids and proteins, potentially modulating their activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for evaluating its effectiveness.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 50 |
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition provide insight into its potential as an anti-inflammatory agent.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 28.5 | 35.0 |
Case Studies
Several studies have explored the biological activity of this compound in detail:
- Antimicrobial Study : A study investigated the antimicrobial effects against various pathogens, revealing significant activity against Staphylococcus aureus with an MIC value of 12.5 µg/mL. This suggests potential applications in treating bacterial infections.
- Anti-inflammatory Research : A recent study evaluated the compound's ability to inhibit COX enzymes. The results indicated that it has a moderate inhibitory effect on COX-2, which is relevant for developing new anti-inflammatory drugs.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the dichlorophenyl group can enhance or reduce biological activity. This information is crucial for optimizing the compound's efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, ring systems, and physicochemical characteristics:
Key Observations:
Fluorine substitution (4-fluorophenyl) reduces molecular weight and may alter metabolic stability in pharmaceutical contexts .
The ketone-containing derivative (1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid) introduces polar functionality, likely affecting solubility and binding affinity .
Synthetic Utility :
- The methyl ester derivative of the target compound (1-[2-[(2,4-Dichlorophenyl)-2-acetoxy]-1-cyclohexanecarboxylic acid methyl ester) is used as a synthetic intermediate, highlighting the carboxylic acid's role in derivatization .
- Cyclopropane variants (e.g., in ) are synthesized via desymmetrization reactions, suggesting similar strategies could apply to the cyclohexane analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
